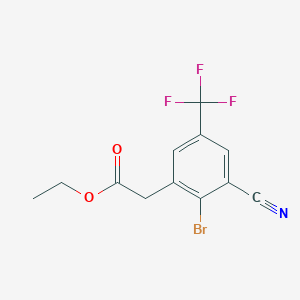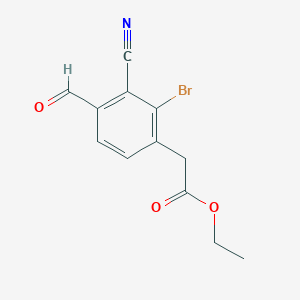
Methyl 3-bromo-2-cyano-4-methylbenzoate
Overview
Description
Methyl 3-bromo-2-cyano-4-methylbenzoate, also known as MBBC, is an organic compound that is widely used in the laboratory setting. It is classified as a brominated benzoate ester, and is used as a reagent in a variety of synthetic organic chemistry processes. MBBC is also used as a pharmaceutical intermediate, a dye intermediate, and a precursor in the production of several pharmaceutical products.
Scientific Research Applications
Methyl 3-bromo-2-cyano-4-methylbenzoate has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of several compounds, including heterocyclic compounds, pharmaceuticals, and dyes. Methyl 3-bromo-2-cyano-4-methylbenzoate has also been used in the synthesis of several organic compounds, such as dibenzylidenecyclopropanes, 1,2-dihydro-1,2,4-triazol-3-ones, and 1,2,3-triazoles. Additionally, Methyl 3-bromo-2-cyano-4-methylbenzoate has been used in the synthesis of a variety of organometallic compounds, such as palladium complexes and ruthenium complexes.
Mechanism of Action
Methyl 3-bromo-2-cyano-4-methylbenzoate is a brominated benzoate ester, which means that it acts as a proton acceptor in chemical reactions. This allows it to act as a catalyst in the synthesis of several organic compounds. Additionally, Methyl 3-bromo-2-cyano-4-methylbenzoate can act as a nucleophile, which allows it to react with electrophiles, such as halogens, to form new compounds.
Biochemical and Physiological Effects
Methyl 3-bromo-2-cyano-4-methylbenzoate is not known to have any direct biochemical or physiological effects. However, it can be used as a reagent in the synthesis of compounds that can have biochemical and physiological effects, such as pharmaceuticals and dyes.
Advantages and Limitations for Lab Experiments
Methyl 3-bromo-2-cyano-4-methylbenzoate has several advantages for use in the laboratory setting. It is relatively inexpensive, and is readily available from chemical suppliers. Additionally, Methyl 3-bromo-2-cyano-4-methylbenzoate is stable at room temperature, and is soluble in a variety of organic solvents. However, Methyl 3-bromo-2-cyano-4-methylbenzoate is a volatile compound, and must be handled with caution.
Future Directions
There are several potential future directions for the use of Methyl 3-bromo-2-cyano-4-methylbenzoate in scientific research. One potential application is the synthesis of novel organic compounds, such as heterocyclic compounds and organometallic complexes. Additionally, Methyl 3-bromo-2-cyano-4-methylbenzoate could be used in the synthesis of pharmaceutical intermediates, and as a precursor in the production of pharmaceutical products. Additionally, Methyl 3-bromo-2-cyano-4-methylbenzoate could be used in the synthesis of dyes and other compounds used in the textile industry. Finally, Methyl 3-bromo-2-cyano-4-methylbenzoate could be used in the synthesis of compounds used in the food industry, such as food additives and flavorings.
properties
IUPAC Name |
methyl 3-bromo-2-cyano-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-4-7(10(13)14-2)8(5-12)9(6)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBANTBNJNQILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-cyano-4-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate](/img/structure/B1414042.png)












